molecular formula C20H22ClFN2O3S B12498756 4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B12498756
M. Wt: 424.9 g/mol
InChI Key: POVCVPMPRWWSMD-UHFFFAOYSA-N
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Description

4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of various functional groups in this compound suggests potential biological activity and utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable benzenesulfonyl chloride with an amine.

    Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.

    Addition of the fluorobenzyl group: This step involves the reaction of a fluorobenzyl halide with the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation products: Oxidized derivatives of the piperidine ring.

    Reduction products: Reduced sulfonamide derivatives.

    Substitution products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis.

    Biology: As a probe to study biological processes.

    Medicine: Potential use as an antibacterial or antiviral agent.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their function. The presence of the sulfonamide group suggests it could act as a competitive inhibitor of certain enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(morpholin-4-yl)ethyl]benzenesulfonamide
  • 4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

Uniqueness

The unique combination of functional groups in 4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide may confer specific biological activity or chemical reactivity that distinguishes it from similar compounds.

Properties

Molecular Formula

C20H22ClFN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

4-chloro-N-[(2-fluorophenyl)methyl]-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C20H22ClFN2O3S/c21-17-8-10-18(11-9-17)28(26,27)24(14-16-6-2-3-7-19(16)22)15-20(25)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-15H2

InChI Key

POVCVPMPRWWSMD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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